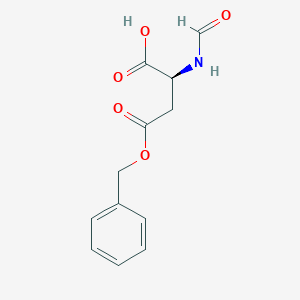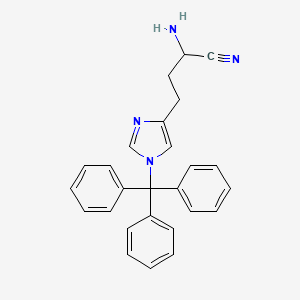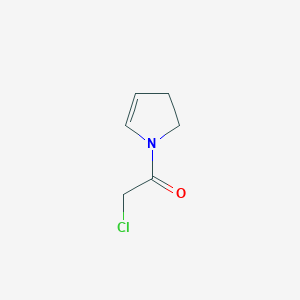![molecular formula C18H28O2 B13793689 5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane CAS No. 61683-77-0](/img/structure/B13793689.png)
5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is a complex organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features multiple alkyl groups and a phenyl group, making it a subject of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” typically involves multi-step organic reactions. One common method includes:
Formation of the dioxane ring: This can be achieved through the cyclization of appropriate diols or hydroxy ethers under acidic or basic conditions.
Introduction of alkyl groups: Alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Attachment of the phenyl group: This can be done via Friedel-Crafts alkylation using an appropriate phenyl derivative and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, forming ketones or carboxylic acids.
Reduction: Reduction of the phenyl group can lead to cyclohexyl derivatives.
Substitution: Halogenation or nitration can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in drug design and development due to its complex structure.
Industry
Material Science: Utilized in the development of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The dioxane ring can participate in hydrogen bonding and van der Waals interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s behavior in biological systems and its efficacy in catalysis.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with fewer alkyl groups.
2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with different alkyl substitutions.
Uniqueness
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other dioxanes.
Properties
CAS No. |
61683-77-0 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C18H28O2/c1-12(2)14-7-9-15(10-8-14)17-19-11-18(5,6)16(20-17)13(3)4/h7-10,12-13,16-17H,11H2,1-6H3 |
InChI Key |
JLPFDSHXIBDIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(COC(O1)C2=CC=C(C=C2)C(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


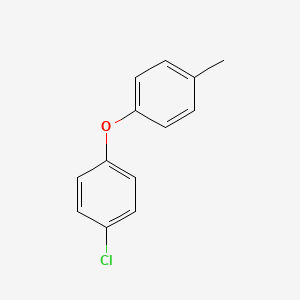
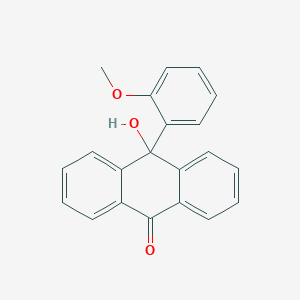
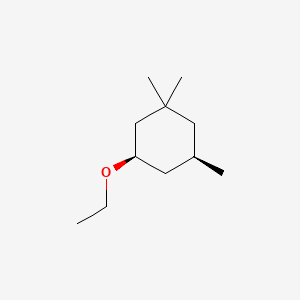
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)

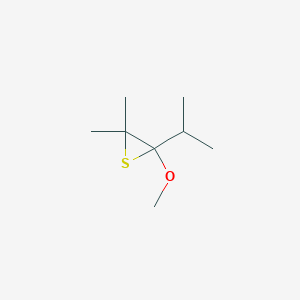



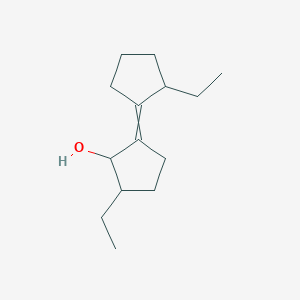
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
